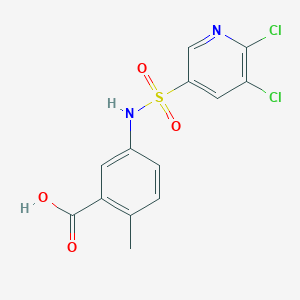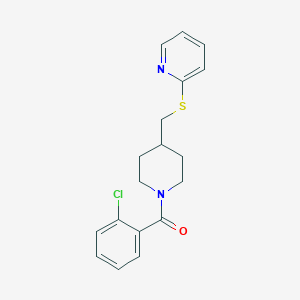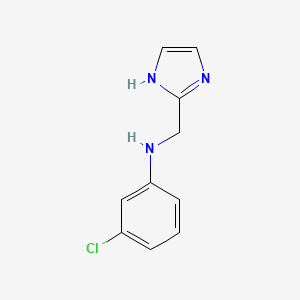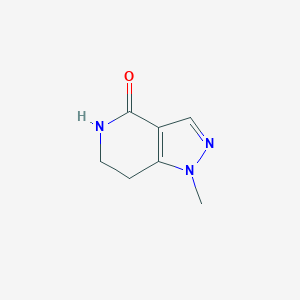![molecular formula C12H15ClF3N B2859782 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439899-19-0](/img/structure/B2859782.png)
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride, also known as TC-5214, is a drug that has been extensively researched for its potential use in the treatment of depression. This compound has been shown to act as a nicotinic acetylcholine receptor modulator, which may explain its antidepressant effects. In
Scientific Research Applications
Synthesis and Characterization
Synthesis of Tumor-avid Amino Acids : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for positron emission tomography, highlighting its potential in cancer diagnostics (Shoup & Goodman, 1999).
Structural Studies and Novel Synthesis Methods : Research on cyclobutadienes, including structural studies and innovative synthesis methods, contributes to the understanding of the chemistry of compounds like 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride (Diercks & Vollhardt, 1986).
Applications in Organic Chemistry
Reaction Studies and Derivative Formation : Extensive research into the reactions of cyclobutane derivatives, including the formation of complex organic structures, demonstrates the versatility and potential applications of these compounds in synthetic organic chemistry (Sato et al., 1980).
Catalysis and Synthesis : Investigations into catalyzed cycloaddition reactions and synthesis of cyclobutane derivatives further show the practical applications in organic synthesis (Yadav et al., 2003).
Photochemistry and Material Science
Photoaddition and Transformation Studies : The study of photoaddition reactions involving cyclobutadiene derivatives and their subsequent transformations offers insights into the photochemical properties of these compounds, which could be essential for material science applications (Chow & Ouyang, 1991).
Chemical Detection and Sensor Development : Research on the chemical detection of hydrogen fluoride using cyclobutane derivatives shows potential applications in developing sensitive chemical sensors (Ueta et al., 2015).
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-2-1-4-9(10)8-11(16)6-3-7-11;/h1-2,4-5H,3,6-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRZHVKWDNWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)
![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)
![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)


![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)
![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)
![2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2859715.png)
![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)
